molecular formula C14H10Cl2FNO2 B5558748 2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide

2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide

Cat. No.: B5558748
M. Wt: 314.1 g/mol
InChI Key: NNRVOJFZIIKJRA-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenoxy)-N-(2-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a dichlorophenoxy group and a fluorophenyl substituent. Its molecular structure combines aromatic halogenation (Cl and F) with an amide linkage, making it structurally analogous to auxin-like herbicides and bioactive small molecules.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO2/c15-9-5-6-10(16)13(7-9)20-8-14(19)18-12-4-2-1-3-11(12)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRVOJFZIIKJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide typically involves the reaction of 2,5-dichlorophenol with 2-fluoroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2,5-Dichlorophenol is reacted with acetic anhydride to form 2,5-dichlorophenoxyacetate.

    Step 2: The intermediate 2,5-dichlorophenoxyacetate is then reacted with 2-fluoroaniline to yield 2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenoxy)-N-(2-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic chemistry.

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit antimicrobial activities against various pathogens.
  • Anticancer Potential : Preliminary investigations into its anticancer properties have shown promise, warranting further exploration into its efficacy and mechanisms of action.

Medicinal Chemistry

Ongoing research is focused on evaluating the therapeutic potential of 2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide for various diseases. Its ability to interact with specific molecular targets suggests potential applications in drug development.

Case Studies

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings support its potential use as an antimicrobial agent in clinical settings.
  • Anticancer Research : In vitro studies highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting its role as a candidate for further drug development targeting specific types of cancer.
  • Therapeutic Applications : Ongoing clinical trials are assessing the efficacy of formulations containing this compound for treating chronic inflammatory conditions due to its anti-inflammatory properties observed in preliminary studies.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Research

(a) 2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7)
  • Structure : Features a triazole ring instead of a fluorophenyl group.
  • Activity : Acts as a synthetic auxin agonist, inducing herbicidal effects by mimicking plant hormone signaling .
(b) 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533)
  • Structure : Substitutes the 2-fluorophenyl group with a methylpyridinyl ring.
  • Activity : Demonstrates herbicidal activity comparable to 2,4-D but with higher selectivity due to the pyridine group’s electronic effects .
  • Key Difference : The pyridine ring may enhance solubility and metabolic stability relative to the fluorophenyl group.
(c) DICA (2-(2,4-Dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide)
  • Structure : Replaces the fluorophenyl group with a mercapto-ethyl chain.
  • Activity : Used in apoptosis studies as a caspase activator, highlighting the role of the thiol group in redox interactions .
  • Key Difference : The thiol moiety introduces reactivity absent in the target compound, limiting its herbicidal utility but expanding pharmacological applications.

Substituent Position and Bioactivity

The position of chlorine and fluorine atoms critically influences activity:

  • 2,5-Dichlorophenoxy vs. 2,4-Dichlorophenoxy: The 2,5-dichloro substitution in the target compound may reduce auxin-like activity compared to 2,4-dichlorophenoxy derivatives (e.g., 2,4-D), which are potent herbicides due to optimal receptor fit .
  • 2-Fluorophenyl vs. 4-Fluorophenyl : The ortho-fluorine in the target compound may sterically hinder interactions compared to para-substituted analogues like 2-chloro-N-(4-fluorophenyl)acetamide, which exhibit improved crystallinity and intermolecular hydrogen bonding .

Pharmacokinetic and Toxicological Profiles

  • Toxicity : Chloroacetamides like alachlor () and pretilachlor are associated with moderate mammalian toxicity (e.g., LD50 ~400–900 mg/kg). The target compound’s fluorophenyl group may reduce toxicity compared to alachlor’s methoxymethyl chain, but this requires empirical validation .
  • Metabolic Stability : N-Substituted acetamides with aromatic groups (e.g., 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide in ) show enhanced stability due to planar amide conformations and hydrogen-bonding networks, a feature likely shared by the target compound .

Data Tables

Table 1: Structural and Bioactive Comparison

Compound Name Molecular Weight Key Substituents Bioactivity Reference
2-(2,5-Dichlorophenoxy)-N-(2-fluorophenyl)acetamide 318.16 2,5-Cl₂-phenoxy; 2-F-phenyl Hypothetical herbicidal N/A
WH7 309.71 4-Cl-2-Me-phenoxy; 1,2,4-triazol Synthetic auxin agonist
Compound 533 325.18 2,4-Cl₂-phenoxy; 4-Me-pyridinyl Selective herbicide
DICA 268.12 2,4-Cl₂-phenoxy; mercapto-ethyl Caspase activator

Table 2: Toxicity Data of Related Acetamides

Compound Name Route LD50 (mg/kg) Toxicity Profile Reference
Alachlor Oral (rat) 930 Moderate hepatotoxicity
2-Chloro-N-(4-fluorophenyl)acetamide N/A N/A Low acute toxicity
Pretilachlor Oral (rat) 2,100 Low mammalian toxicity

Biological Activity

2-(2,5-Dichlorophenoxy)-N-(2-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of 2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide typically involves a two-step reaction:

  • Formation of 2,5-Dichlorophenoxyacetate : 2,5-Dichlorophenol is reacted with acetic anhydride.
  • Final Product Formation : The intermediate is then reacted with 2-fluoroaniline to yield the desired compound.

This method ensures high purity and yield of the product under controlled conditions .

The biological activity of 2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide is attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors by binding to them, thereby influencing various biochemical pathways. The precise molecular targets remain under investigation but are believed to include those involved in cell proliferation and apoptosis .

Antimicrobial Activity

Research indicates that 2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide exhibits significant antimicrobial properties. In vitro studies have shown efficacy against a range of pathogens, suggesting potential therapeutic applications in treating infections caused by bacteria and fungi .

  • Case Study : A study demonstrated that compounds structurally similar to 2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of cell wall synthesis in fungi .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest it may inhibit the growth of various cancer cell lines.

  • Case Study : In a comparative study against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines, several derivatives showed significant cytotoxic effects. The compound's activity was compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU), highlighting its potential as a promising anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide. Research has indicated that modifications in the substituents on the aromatic rings can significantly affect potency.

Compound ModificationEffect on Activity
Substitution at 4-position with electron-donating groupsIncreased cytotoxicity
Replacement of chlorine with fluorineDecreased potency but maintained activity
Addition of thiazole moietyEnhanced antimicrobial properties

This table summarizes key findings from SAR studies that inform future drug design efforts .

Q & A

Q. What synthetic methodologies are most effective for producing 2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide with high purity?

The synthesis typically involves a multi-step condensation reaction. A common approach is to react 2-fluoroaniline derivatives with chloroacetyl chloride under basic conditions (e.g., sodium bicarbonate) to form the acetamide core. Subsequent coupling with 2,5-dichlorophenol via nucleophilic aromatic substitution (using K₂CO₃ as a base in anhydrous DMF at 80–100°C) introduces the phenoxy group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high yield (>75%) and purity (>98%) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with key signals including the fluorophenyl aromatic protons (δ 6.8–7.4 ppm) and the dichlorophenoxy group (δ 6.5–7.0 ppm). The acetamide carbonyl appears at ~168 ppm in ¹³C NMR .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS verify molecular weight (MW: 328.14 g/mol) and detect impurities (<2%) .
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirms dihedral angles between aromatic rings .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Solubility : Use shake-flask methods in solvents like DMSO, ethanol, and aqueous buffers (pH 1–10). LogP values (~3.2) predict moderate lipophilicity .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic stability in acidic/basic conditions (0.1M HCl/NaOH) identifies labile bonds (e.g., acetamide cleavage) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. activation) be systematically resolved?

  • Dose-Response Curves : Validate activity across multiple concentrations (1 nM–100 µM) to rule out assay artifacts.
  • Structural Analog Comparison : Test derivatives (e.g., methyl or nitro substitutions) to isolate pharmacophore contributions .
  • Orthogonal Assays : Use SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters) to confirm functional effects .

Q. What experimental designs are optimal for studying environmental fate and ecotoxicology?

  • Biodegradation Studies : Use OECD 301B (ready biodegradability test) with activated sludge to measure half-life in aquatic systems .
  • QSAR Modeling : Predict bioaccumulation (BCF) and toxicity (LC50) via molecular descriptors (e.g., polar surface area, H-bond acceptors) .
  • Trophic Transfer Analysis : Expose model organisms (Daphnia magna, Danio rerio) to sublethal doses and track metabolite formation via LC-MS/MS .

Q. How can computational methods elucidate structure-activity relationships (SAR) for target selectivity?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). Key residues (e.g., Phe120, His74) may explain dichlorophenoxy binding .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational flexibility of the fluorophenyl moiety .
  • Free Energy Perturbation : Calculate ΔΔG for halogen substitutions (Cl vs. F) to optimize binding affinity .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Co-Crystallization : Add small molecules (e.g., PEG 4000) to induce lattice formation.
  • Temperature Gradients : Use slow evaporation at 4°C or vapor diffusion (2-methylpentane/diethyl ether) .
  • Polymorph Screening : Test solvents with varying polarity (e.g., acetone, chloroform) to isolate stable crystalline forms .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields across studies?

  • Reagent Purity : Ensure anhydrous conditions and high-purity starting materials (e.g., 2,5-dichlorophenol >99%).
  • Catalyst Optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (DMF vs. THF) to identify yield-limiting steps .
  • Reaction Monitoring : Use in-situ FTIR or TLC to track intermediate formation and adjust reaction times .

Q. What validation steps ensure reproducibility in biological assays?

  • Positive/Negative Controls : Include known inhibitors (e.g., rotenone for mitochondrial assays) and vehicle-only groups.
  • Inter-Laboratory Trials : Collaborate with independent labs to standardize protocols (e.g., cell passage number, serum batch) .
  • Data Transparency : Publish raw spectra, chromatograms, and statistical analyses (e.g., ANOVA with post-hoc tests) .

Methodological Resources

  • Synthetic Protocols : Detailed in and for analogous compounds.
  • Structural Data : X-ray crystallography templates from .
  • Environmental Impact Frameworks : Experimental designs from .

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